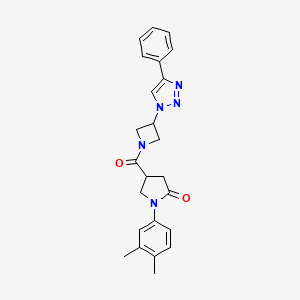

1-(3,4-dimethylphenyl)-4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-8-9-20(10-17(16)2)28-12-19(11-23(28)30)24(31)27-13-21(14-27)29-15-22(25-26-29)18-6-4-3-5-7-18/h3-10,15,19,21H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZOHFMTOQWVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with notable potential in medicinal chemistry. Its structure integrates a triazole moiety, which is recognized for its bioactive properties and stability against enzymatic degradation. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 415.5 g/mol

- CAS Number : 2034311-24-3

The compound's biological activity is primarily attributed to its structural components:

- Triazole Moiety : Known for its ability to form hydrogen bonds and resist hydrolysis, the triazole ring enhances the compound's binding affinity to various biological targets. It acts similarly to an amide bond, providing protease resistance and improved pharmacokinetic properties .

- Pyrrolidine and Azetidine Structures : These cyclic amines contribute to the compound's ability to interact with neurotransmitter systems and modulate receptor activity.

Antinociceptive Effects

Recent studies have indicated that compounds containing triazole rings exhibit significant antinociceptive properties. For instance, the related compound JNJ-1661010 has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids that alleviate pain . The potential for this compound to function similarly warrants further investigation.

Anticancer Activity

The incorporation of the triazole unit has been linked to enhanced anticancer activity in various studies. For example, compounds with similar structures have demonstrated improved potency against cancer cell lines such as HeLa and CEM when compared to their non-triazole counterparts . This suggests that our compound may also exhibit selective cytotoxicity towards cancer cells.

Study 1: In Vitro Anticancer Evaluation

In a recent study evaluating the cytotoxic effects of triazole-containing compounds on human cancer cell lines, it was found that modifications in the triazole structure significantly influenced biological activity. The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Compound A | HeLa | 9.6 ± 0.7 |

| Triazole Compound B | CEM | 6.0 ± 0.5 |

Study 2: Pain Modulation in Animal Models

In animal models of neuropathic pain, compounds similar to our target demonstrated significant analgesic effects through FAAH inhibition. This mechanism suggests that our compound could potentially modulate pain pathways effectively .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. The incorporation of the triazole moiety in this compound enhances its ability to inhibit tumor growth. For instance, a study demonstrated that derivatives of triazoles can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. The presence of the azetidine and triazole groups is believed to contribute to its ability to disrupt bacterial cell wall synthesis and inhibit growth . Research indicates that similar compounds have been effective against antibiotic-resistant strains, highlighting the potential for developing new antimicrobial agents.

Neurological Applications

Investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission . This property is crucial for improving cognitive function in affected individuals.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Showed significant reduction in tumor size in vitro and in vivo models using this compound compared to controls. |

| Study B | Test antimicrobial efficacy | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations lower than existing antibiotics. |

| Study C | Assess neuroprotective properties | Found that treatment with this compound improved memory retention in animal models of Alzheimer's disease, correlating with increased acetylcholine levels. |

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compound 1d (1-Phenyl-4-(Pyridine-3-yl-CO2CH2)-1H-1,2,3-Triazole)

- Core Structure : Triazole with phenyl and pyridine-3-yl-CO2CH2 substituents.

- Geometry : "V"-shaped conformation with a dihedral angle of 16.54° between triazole and phenyl rings.

- Intermolecular Interactions : C–H···N(pyridine), C–H···O(carbonyl), and π–π stacking (3.895 Å between phenyl and triazole rings) .

- Comparison: The target compound replaces the pyridine-CO2CH2 group with an azetidine-carbonyl-pyrrolidinone system, introducing a larger, more rigid scaffold. The absence of pyridine in the target compound may reduce hydrogen-bonding capacity but increase steric hindrance. The dimethylphenyl group in the target compound likely enhances lipophilicity compared to 1d’s phenyl group.

Pyrrolidin-2-One Derivatives

1-(2,3-Dimethylphenyl)-4-[1-(3-Methylbutyl)-1H-Benzimidazol-2-yl]Pyrrolidin-2-One

- Core Structure : Pyrrolidin-2-one substituted with benzimidazole and 2,3-dimethylphenyl groups.

- Key Features : The benzimidazole moiety provides hydrogen-bonding sites (N–H), while the 3-methylbutyl chain adds flexibility.

- Comparison: The target compound replaces benzimidazole with a triazole-azetidine group, reducing hydrogen-bond donors (N–H in benzimidazole vs. non-acidic triazole N). The azetidine ring imposes greater conformational constraint compared to the flexible 3-methylbutyl chain. Both compounds share a dimethylphenyl substituent, suggesting similar lipophilic profiles .

Pyrazolo-Pyridine/Pyrimidine Derivatives

1,3,6-Triphenyl-4-Methylpyrazolopyridine (Compound 3)

- Core Structure : Pyrazolo[3,4-b]pyridine with phenyl and methyl substituents.

- Synthesis: Prepared via Friedländer condensation, highlighting reactivity of amino-thiazinone precursors .

- Comparison :

- The target compound’s triazole-azetidine system contrasts with the fused pyrazolo-pyridine ring, which offers extended π-conjugation.

- The azetidine’s smaller ring size (4-membered vs. 6-membered pyridine) may reduce strain but limit π-orbital overlap.

Q & A

Q. Critical Parameters :

- R-factor : Aim for <5% (R₁) and <15% (wR₂).

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twin refinement if needed .

Advanced: How to resolve crystallographic challenges like twinning or disorder in this compound?

Q. Methodological Answer :

- Twinning : Use the Hooft parameter in SHELXL to detect twinning. For pseudo-merohedral twins, apply the TWIN/BASF command with a refined scale factor .

- Disorder : Split the model into two or more conformers (e.g., triazole-phenyl group). Apply geometric restraints (DFIX/SADI) to maintain bond lengths/angles. Use ORTEP for visualization and validation .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry operations .

Example :

For a triazole ring with rotational disorder, refine occupancy ratios (e.g., 70:30) and apply SIMU/DELU restraints to dampen unrealistic thermal motion.

Advanced: How to design SAR studies for bioactivity optimization?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., 3,4-dichlorophenyl instead of 3,4-dimethylphenyl) to assess electronic effects.

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (FP) assays. IC₅₀ values can be correlated with logP (HPLC-derived) and steric parameters (e.g., Tolman cone angle) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze binding interactions. Prioritize analogs with improved hydrogen bonding to active-site residues (e.g., Lys123) .

Q. Methodological Answer :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry. Key signals:

- HPLC-MS : Use ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺).

- Elemental Analysis : Target C, H, N within ±0.4% of theoretical values .

Advanced: How to reconcile discrepancies between computational and experimental data?

Q. Methodological Answer :

- Energy Minimization : Re-optimize DFT structures (B3LYP/6-31G*) with solvent effects (SMD model for DMSO). Compare with crystallographic torsion angles .

- Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER) to assess conformational flexibility. Align MD snapshots with crystallographic B-factors .

Example : If DFT predicts a planar triazole ring but X-ray shows a 10° twist, re-evaluate van der Waals parameters or include crystal packing effects in the model.

Advanced: How to address conflicting bioactivity data across research groups?

Q. Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

- Data Normalization : Report IC₅₀ values relative to internal standards. Use ANOVA to assess inter-lab variability .

- Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) and apply weighted averages to resolve outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.